

thioridazine pharmacodynamics muscarinic cholinergic receptor blockade

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Compound Focus: Thioridazine

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Thioridazine's Receptor Binding Profile and Effects

Receptor Target	Action of Thioridazine	Primary Clinical/Adverse Effect Correlations
D2 Dopamine Receptor	Antagonist [1] [2]	Reduction of positive schizophrenia symptoms (e.g., hallucinations, delusions) [2].

| **Muscarinic M1 Receptor** | Antagonist (Anticholinergic activity) [2] [3] | Reduced extrapyramidal symptoms (EPS) [2] [3]. Dry mouth, constipation, blurred vision, urinary retention [2] [3]. | | **5-HT2 Serotonin Receptor** | Antagonist [3] | Contribution to antipsychotic efficacy [3]. | | **Alpha-1 Adrenergic Receptor** | Antagonist [1] [2] | Orthostatic hypotension, sedation [2]. | | **H1 Histamine Receptor** | Antagonist [2] | Sedation [2]. | | **hERG Potassium Channel** | Inhibitor [1] [2] | QTc prolongation, risk of cardiac arrhythmias (e.g., Torsades de Pointes) [1] [2]. |

Quantitative Receptor Affinity and Experimental Analysis

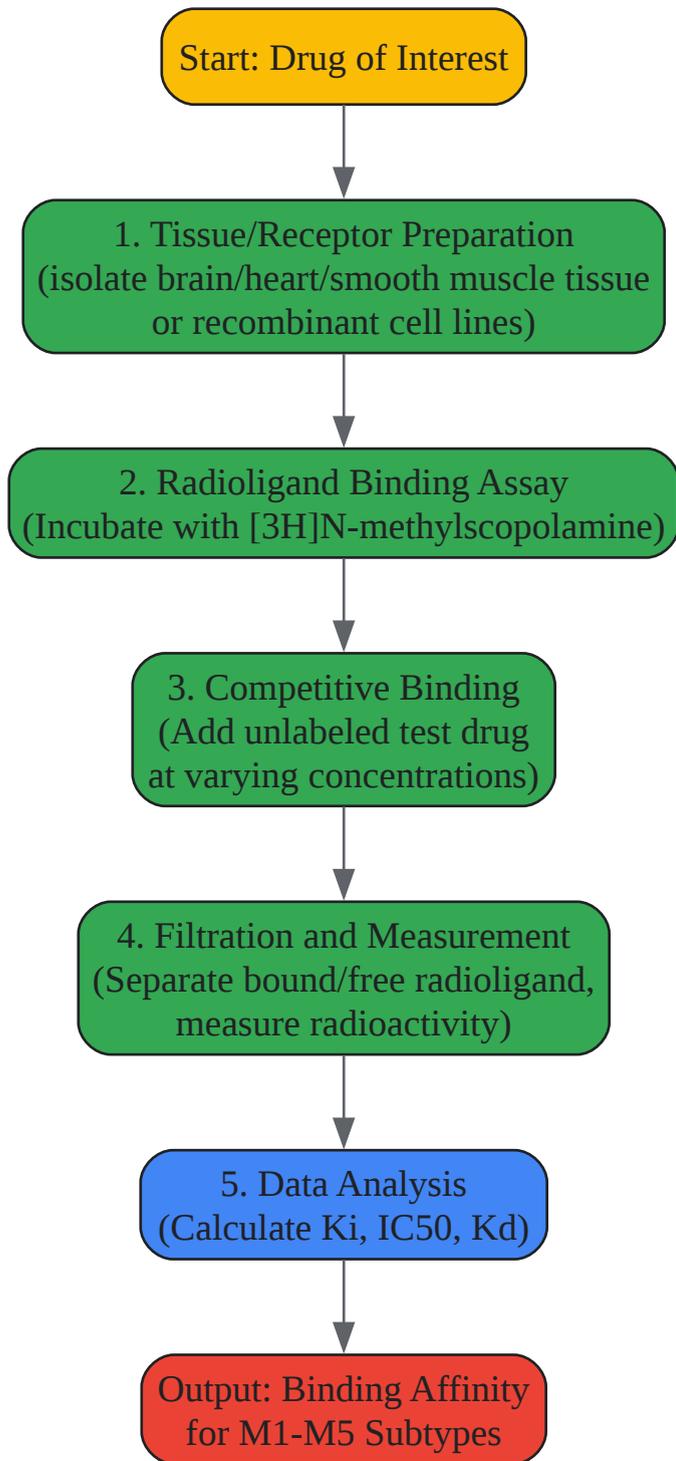
For drug development professionals, understanding the quantitative binding affinities and experimental methodologies is crucial. **Thioridazine**'s action is not limited to a single receptor, and its metabolic products also contribute to its overall pharmacological profile.

Receptor Binding Affinity Data

While the search results do not provide K_i values for **thioridazine** specifically, they confirm its activity across multiple targets [1] [2]. Its major metabolites, **mesoridazine** (2-sulphoxide) and **sulphoridazine** (2-sulphone), are known to be more potent than the parent compound at blocking dopaminergic D2 and noradrenergic α_1 receptors [4]. The metabolite **thioridazine 5-sulphoxide**, while not active at dopamine or norepinephrine receptors, is implicated in the drug's cardiotoxicity [4].

Experimental Protocols for Muscarinic Receptor Analysis

Research into receptor binding, including for drugs like **thioridazine**, relies on standardized pharmacological assays. The following workflow outlines the general process for determining a drug's affinity for muscarinic receptor subtypes, based on methodologies described in the search results [5] [6].



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Key experimental details include:

- **Core Assay:** The **radioreceptor assay** using [N-methyl-3H]scopolamine chloride ([3H]NMS) is a standard method for quantifying a drug's affinity for muscarinic receptors [5]. The

drug competes with the radioactive ligand for binding sites.

- **Data Sources:** Public pharmacological databases like the **IUPHAR/BPS Guide to PHARMACOLOGY** and the **Psychoactive Drug Screening Program (PDSP) Ki Database** are central resources for curated binding data (Ki, IC50) [6].
- **Functional Correlates:** To link receptor binding to physiological effect, an **organ-bath procedure** on isolated rat bladder or other smooth muscle strips can measure the drug's inhibitory effect on carbachol-induced contraction [5].

Pharmacokinetics, Metabolism, and Clinical Implications

Thioridazine's clinical use is heavily influenced by its pharmacokinetics and metabolic profile.

- **Metabolism and Interactions:** **Thioridazine** is primarily metabolized by the hepatic enzyme **CYP2D6** [2] [4]. Concomitant use with CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) can significantly elevate plasma levels of **thioridazine** and its metabolites, increasing the risk of toxicity, particularly cardiotoxicity [2] [4].
- **Clinical Significance of Muscarinic Blockade:** The anticholinergic action is a double-edged sword. It is **therapeutically beneficial** in reducing the risk of extrapyramidal symptoms (EPS) like tremors and rigidity, which are common with high-potency typical antipsychotics [2]. However, it also contributes to **anticholinergic adverse effects** such as dry mouth, constipation, and blurred vision [2] [3]. Central muscarinic blockade can also impair cognitive function and learning [7].

Safety Profile and Current Status

A major reason for **thioridazine's** decline in use is its concerning safety profile.

- **Cardiotoxicity:** **Thioridazine** is a potent inhibitor of the **hERG potassium channel**, leading to dose-dependent QTc prolongation and a significant risk of life-threatening ventricular arrhythmias like **Torsades de Pointes** [1] [2]. This risk led to its withdrawal from many markets in 2005 [1].
- **Other Unique Risks:** **Thioridazine** is associated with **pigmentary retinopathy** at higher doses, a unique adverse effect not shared by most other antipsychotics [2].

Due to these serious risks, **thioridazine's** use is now largely restricted to **refractory schizophrenia** that has not responded to safer, newer antipsychotic agents [2].

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